Sulforhodamine Q 5-acid fluoride

Fluorescent labeling Aqueous stability Sulfonyl fluoride

Researchers requiring reproducible bioconjugation often face hydrolytic degradation of sulfonyl chlorides in aqueous buffers, leading to low yields. This sulforhodamine dye features a stable sulfonyl fluoride group, enabling controlled, high-efficiency labeling of primary amines. - Single isomer eliminates batch variability inherent in isomeric mixtures for consistent molar fluorescence. - ≥97.0% (UV) purity ensures reliable performance in quantitative assays like flow cytometry. - Extended aqueous stability allows for predictable labeling protocols without rapid hydrolysis, unlike Texas Red.

Molecular Formula C27H27FN2O7S2
Molecular Weight 574.638
CAS No. 130689-24-6
Cat. No. B591356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine Q 5-acid fluoride
CAS130689-24-6
Molecular FormulaC27H27FN2O7S2
Molecular Weight574.638
Structural Identifiers
SMILESCN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O
InChIInChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2
InChIKeyGUSLLTSQUQOTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulforhodamine Q 5-acid Fluoride Overview


Sulforhodamine Q 5-acid fluoride is a sulfonyl fluoride-activated fluorescent dye belonging to the sulfonated rhodamine class. Its reactive fluorosulfonyl group enables covalent labeling of primary amines in biomolecules under mild conditions, forming stable sulfonamide linkages [1]. Commercial preparations meet a defined purity specification of ≥97.0% (UV) and are documented as suitable for fluorescence applications . The compound is supplied as a single isomeric species, in contrast to commonly used isomeric mixtures of sulfonyl chloride derivatives [2].

Sulfonyl fluoride reactive group for aqueous labeling
Single-isomer composition for lot consistency
Defined purity specification for quantitative fluorescence

Sulforhodamine Q 5-acid Fluoride: Why Substitution Fails


Not all rhodamine derivatives are functionally interchangeable. The reactive moiety—sulfonyl fluoride, sulfonyl chloride, or isothiocyanate—dictates conjugation efficiency, stability, and experimental reproducibility. Sulfonyl chlorides, such as those in Texas Red, hydrolyze rapidly in aqueous labeling buffers (complete degradation within 2–3 minutes at pH 8.3), leading to low yields and high background [1]. In contrast, sulfonyl fluorides exhibit significantly improved aqueous stability, enabling more controlled and predictable labeling [2]. Additionally, the single-isomer nature of Sulforhodamine Q 5-acid fluoride eliminates the batch-to-batch variability associated with isomeric mixtures, a critical factor for reproducible results in quantitative assays [1].

This Product
Common Substitute (Texas Red Sulfonyl Chloride)
Sulfonyl fluoride: aqueous stability
Sulfonyl chloride: rapid hydrolysis may shift labeling reproducibility
Single defined isomer
Isomeric mixture may introduce batch variability

Sulforhodamine Q 5-acid Fluoride: Evidence vs. Comparators


Aqueous Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride

Sulforhodamine Q 5-acid fluoride's sulfonyl fluoride group confers dramatically enhanced hydrolytic stability compared to the sulfonyl chloride group present in widely used red dyes such as Texas Red. While Texas Red sulfonyl chloride undergoes complete hydrolysis within 2–3 minutes at pH 8.3 in aqueous solution at room temperature [1], sulfonyl fluorides are recognized for their balanced biocompatibility, including robust aqueous stability that supports controlled bioconjugation under physiological conditions [2].

Aqueous Stability
Class-level inference
Sulfonyl fluorides stable in aqueous buffer vs. sulfonyl chloride complete hydrolysis in 2–3 min at pH 8.3
Supports more reproducible aqueous labeling
Stability inferred from chemical class; compound-specific half-life not reported
Fluorescent labeling Aqueous stability Sulfonyl fluoride

Single Isomer vs. Isomeric Mixtures

Sulforhodamine Q 5-acid fluoride is supplied as a defined, single chemical species, in contrast to Texas Red sulfonyl chloride, which is explicitly marketed as a trademarked mixture of isomeric sulfonyl chlorides [1]. The use of isomeric mixtures can introduce variability in conjugation efficiency and spectral properties between production lots, complicating standardization in quantitative fluorescence applications. The single-isomer composition of Sulforhodamine Q 5-acid fluoride ensures lot-to-lot consistency, a critical requirement for assays demanding reproducible fluorescent labeling.

Isomeric Composition
Head-to-head
Single isomer (defined structure) vs. isomeric mixture (Texas Red)
Supports lot-to-lot reproducibility
Defined molecular composition reduces batch variability
Reproducibility Isomeric purity Fluorescent dyes

Defined Purity for Fluorescence Quantitation

Sulforhodamine Q 5-acid fluoride is offered with a documented purity specification of ≥97.0% (UV) . While many rhodamine dyes are available at varying purity grades, this explicit UV-based purity threshold provides procurement scientists with a verifiable quality metric to ensure consistent fluorescence intensity per unit mass. In contrast, some widely used sulfonyl chloride derivatives are provided without a standardized purity declaration or are known to contain impurities that affect labeling efficiency.

Purity (UV)
Specification review
≥97.0% (UV)
Supports predictable molar fluorescence
UV spectrophotometric assay; verify lot-specific certificate
Purity Quantitative fluorescence QC

Certified for Fluorescence Applications

The compound is explicitly certified as suitable for fluorescence applications by its manufacturer . While many rhodamine derivatives are used in fluorescence assays, this formal suitability declaration provides procurement confidence that the product meets the requisite photophysical and chemical standards for demanding fluorescence-based techniques, including microscopy, flow cytometry, and plate-based assays. Such explicit documentation is not uniformly available for all reactive dyes.

Fluorescence Suitability
Data to verify
Manufacturer-certified for fluorescence applications
Supports procurement confidence for fluorescence assays
Documentation to review; performance may vary by protocol
Fluorescence microscopy Flow cytometry Labeling

Sulforhodamine Q 5-acid Fluoride: Key Applications


Protein Labeling in Aqueous Buffers

The sulfonyl fluoride group's hydrolytic stability allows for extended reaction times in aqueous buffers without significant degradation, enabling more complete and reproducible labeling of lysine residues on proteins and antibodies. This is particularly advantageous for protocols requiring long incubation periods at near-neutral pH, where sulfonyl chlorides would be inactivated within minutes [1].

Batch-Consistent Quantitative Assays

The single-isomer composition and ≥97.0% purity specification make Sulforhodamine Q 5-acid fluoride a robust choice for quantitative fluorescence applications such as immunoassays, flow cytometry standardization, and drug screening. Researchers can expect consistent molar fluorescence across different lots, reducing normalization steps and improving assay reliability [2].

Controlled Conjugation Stoichiometry

Unlike sulfonyl chlorides that react rapidly and non-discriminately, the moderate reactivity of sulfonyl fluorides enables more precise control over the degree of labeling (DOL). This is essential for preparing antibody-drug conjugates, FRET probes, and other bioconjugates where maintaining biological activity after labeling is paramount [1].

Red Fluorescence Microscopy & Flow Cytometry

As a sulforhodamine derivative, Sulforhodamine Q 5-acid fluoride emits in the red region of the spectrum, compatible with standard filter sets used for Texas Red and Alexa Fluor 594. Its documented suitability for fluorescence and expected photostability from the sulfonated rhodamine scaffold [3] make it a practical alternative for long-term imaging or cell sorting applications.

Application
Selection Property
Validation Focus
Aqueous Protein Labeling
Sulfonyl fluoride hydrolytic stability
Labeling efficiency and low background
Quantitative Fluorescence Assays
Single-isomer composition & defined UV purity
Inter-lot molar fluorescence consistency
Controlled Bioconjugation
Moderate sulfonyl fluoride reactivity
Degree of labeling and bioactivity retention
Red Fluorescence Imaging & Cytometry
Red spectral emission & documented fluorescence suitability
Photostability and filter set compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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